3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride

Lipophilicity Salt selection Physicochemical profiling

Lipophilic CNS ligands often require DMSO co-solvent, introducing assay artifacts in receptor binding studies. This dihydrochloride salt resolves that issue with enhanced aqueous solubility (logP 2.126 vs. free base logP 2.6115), enabling direct buffer dissolution for dopamine D₂ and serotonin 5-HT₁A/2A assays. • Direct aqueous solubility minimizes DMSO-related artifacts in radioligand binding and functional assays. • Ionizable secondary amine on the tetrahydropyridine ring allows rapid diversification via alkylation, acylation, or sulfonylation. • Privileged quinoline-THP scaffold for antipsychotic SAR libraries targeting balanced dopaminergic/serotonergic activity.

Molecular Formula C14H16Cl2N2
Molecular Weight 283.2 g/mol
CAS No. 1423530-31-7
Cat. No. B1429989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride
CAS1423530-31-7
Molecular FormulaC14H16Cl2N2
Molecular Weight283.2 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=CC3=CC=CC=C3N=C2.Cl.Cl
InChIInChI=1S/C14H14N2.2ClH/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11;;/h1-5,9-10,15H,6-8H2;2*1H
InChIKeyMLNNDJXJTJEUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline Dihydrochloride Overview


3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride (CAS 1423530-31-7) is a quinoline‑tetrahydropyridine hybrid offered as a dihydrochloride salt. It has been reported as a ligand for dopamine D₂ and serotonin 5‑HT₁A and 5‑HT₂A receptors, a target combination that is directly relevant to atypical antipsychotic pharmacological profiling . The compound is supplied primarily as a research chemical and versatile small‑molecule scaffold for CNS‑focused medicinal chemistry.

Salt Form Dihydrochloride for direct aqueous handling
Receptor Profile Reported D₂, 5‑HT₁A, 5‑HT₂A ligand
Research Use CNS polypharmacology scaffold

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline Dihydrochloride: Salt Form Specificity


Substituting the dihydrochloride salt with the free base (CAS 783274-07-7) or with other regioisomers such as the 2‑substituted analog (CAS 252563-49-8) introduces measurable differences in lipophilicity, ionisation state, and solubility that directly impact assay reproducibility, formulation behaviour, and structure‑activity relationships. The quantitative logP data below [1] demonstrate that the dihydrochloride form is significantly more hydrophilic than the free base, a distinction that is critical when aqueous solubility and dissolution rate govern compound handling in biochemical and cell‑based assays.

Salt Form Mismatch

Free base (logP 2.61) is significantly more lipophilic; dihydrochloride (logP 2.13) may differ in solubility and assay reproducibility. Direct substitution may require re‑optimisation of solvent conditions.

Regioisomer Differences

2‑Substituted analog (CAS 252563-49-8) may present altered receptor engagement profiles; structure‑activity relationships are not interchangeable without verification.

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline Dihydrochloride: Differentiation Evidence


Lipophilicity Shift: Salt vs. Free Base

The dihydrochloride salt of 3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline exhibits a computed logP of 2.126 [1], whereas the corresponding free base has a logP of 2.6115 . This logP reduction of 0.4855 log units indicates a meaningful increase in hydrophilicity upon salt formation, which is expected to translate into higher aqueous solubility and altered partitioning behaviour in both in vitro and in vivo settings.

Lipophilicity Shift
Data to verify
ΔlogP = –0.49
Salt more hydrophilic
Reported logP reduction supports aqueous assay compatibility
In silico data from vendor; experimental validation advised
Lipophilicity Salt selection Physicochemical profiling

Aqueous Solubility Enhancement via Salt Formation

Hydrochloride salts are a well-established strategy for increasing the aqueous solubility of basic amine-containing compounds [1]. Although direct experimental solubility data for this specific compound are not publicly available, the observed logP reduction of 0.4855 units (see Evidence Item 1) is consistent with the general principle that salt formation ionises the molecule, markedly enhancing dissolution rate and apparent solubility in aqueous media compared to the neutral free base.

Solubility Enhancement
Class‑level
HCl salt of amine
Expected higher aqueous solubility
May improve buffer‑based dissolution; compound‑specific data needed
Inferred from pharmaceutical salt principles; no direct measurement
Solubility Formulation Biopharmaceutics

D₂/5-HT₁A/5-HT₂A Receptor Ligand Profile

The compound has been reported to act as a ligand for dopamine D₂, serotonin 5‑HT₁A, and serotonin 5‑HT₂A receptors . Although quantitative binding affinities (Ki or IC₅₀) for this exact chemotype have not been published in peer‑reviewed literature, the simultaneous engagement of D₂ and 5‑HT₁A/2A receptors is a hallmark of atypical antipsychotic drug candidates. This multireceptor fingerprint differentiates the compound from simpler quinoline or tetrahydropyridine building blocks that lack reported CNS receptor activity.

Receptor Profile
Data to verify
D₂ / 5‑HT₁A / 5‑HT₂A
Reported ligand; no published Ki
Supports CNS polypharmacology research
Independent profiling and affinity data recommended
Dopamine D2 Serotonin 5-HT1A Serotonin 5-HT2A Atypical antipsychotic

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline Dihydrochloride: Research & Procurement Scenarios


Aqueous D₂/5-HT₁A/5-HT₂A Pharmacology Assays

The dihydrochloride salt’s enhanced hydrophilicity (logP 2.126 [1]) makes it suitable for direct dissolution in aqueous buffer systems, minimising DMSO‑related artifacts in radioligand binding or functional assays targeting dopamine D₂ and serotonin 5‑HT₁A/2A receptors . This avoids the need for solvent‑matched vehicle controls that would be required when using the more lipophilic free base (logP 2.6115).

Atypical Antipsychotic Lead Optimization Scaffold

The combination of a quinoline core with a 1,2,3,6‑tetrahydropyridine moiety provides a three‑dimensional scaffold that can be further functionalised at the tetrahydropyridine nitrogen. Its reported engagement of D₂ and 5‑HT₁A/2A receptors positions it as a privileged starting point for structure‑activity relationship (SAR) campaigns aimed at balancing dopaminergic and serotonergic activities, a key challenge in antipsychotic drug discovery.

Building Block for CNS-Penetrant Chemical Probes

With a moderate logP (2.126 [1]) and the presence of an ionisable secondary amine, the compound lies within favourable physicochemical space for CNS drug design. It can serve as a versatile building block for constructing focused libraries of CNS‑targeted probes, where the tetrahydropyridine nitrogen allows rapid diversification via alkylation, acylation, or sulfonylation chemistry.

Application
Selection Property
Validation Focus
Aqueous receptor pharmacology assays
Dihydrochloride salt for buffer compatibility
Minimise DMSO‑related artifacts in binding/functional assays
CNS polypharmacology lead optimization
Reported D₂/5‑HT₁A/5‑HT₂A engagement
Balance serotonergic‑dopaminergic SAR
CNS‑targeted chemical probe synthesis
Moderate logP and ionisable amine scaffold
Diversification via tetrahydropyridine nitrogen
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